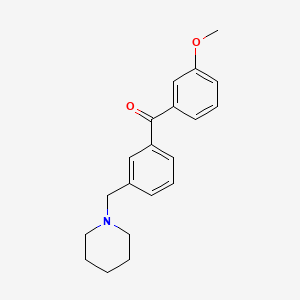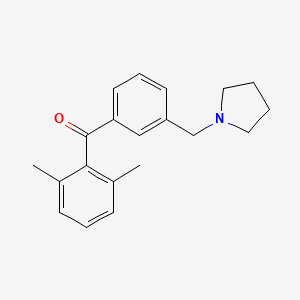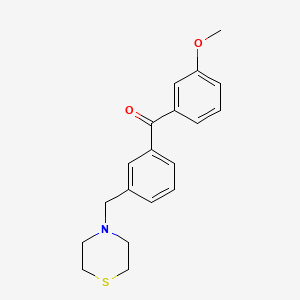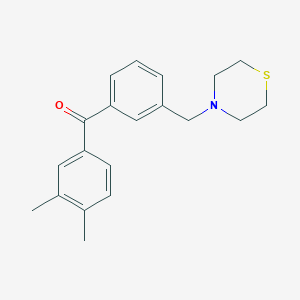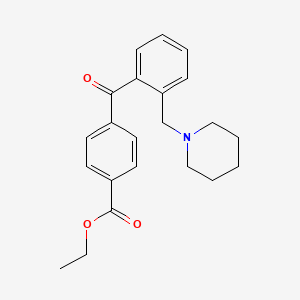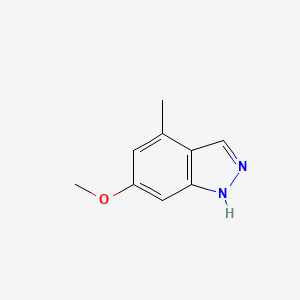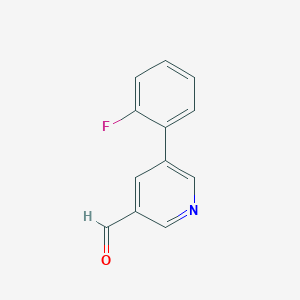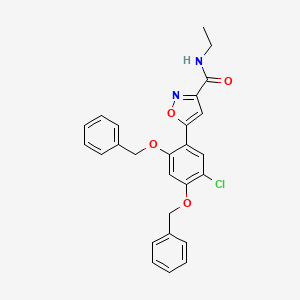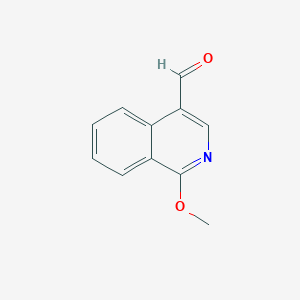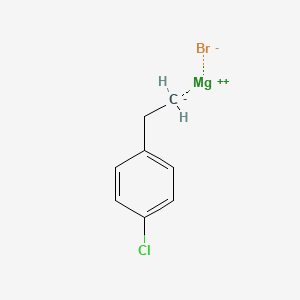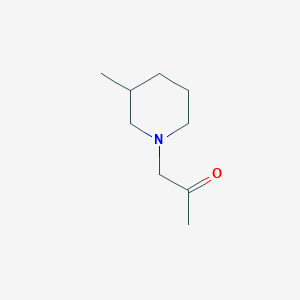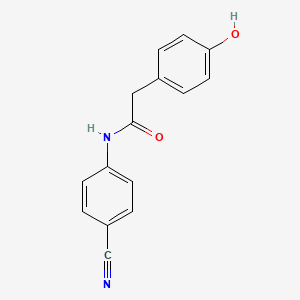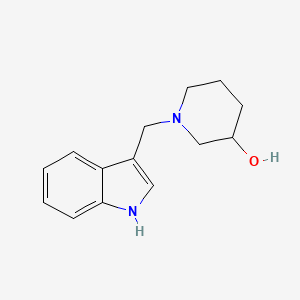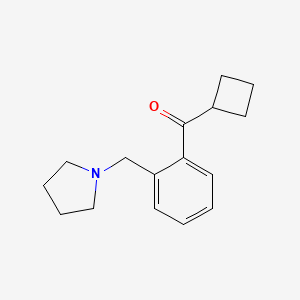
Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone
Vue d'ensemble
Description
“Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone” is a chemical compound with the molecular formula C16H21NO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone” consists of a cyclobutyl group, a phenyl group, and a pyrrolidinomethyl group . The average mass of the molecule is 243.344 Da .Applications De Recherche Scientifique
Synthesis and Reactivity
Cyclobutyl phenyl ketones, including derivatives like Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone, have been a focal point in the development of novel synthetic routes and reactions. For instance, the [2+2] cycloaddition reactions, as explored by Takeda et al., offer a convenient route to 1-cyclobutenyl ketones from alkenyl sulfides and α,β-unsaturated ketones, highlighting the synthetic utility of cyclobutyl ketones in constructing complex cyclobutenyl structures (Takeda, Fujii, Morita, & Fujiwara, 1986). Similarly, cyclobutyl ketones have been employed in the spiroannelation of cyclopentanone, demonstrating their role in creating spirocyclic and fused molecular frameworks, which are significant in medicinal chemistry and material science (Fitjer, Schlotmann, & Noltemeyer, 1995).
Catalysis and Transformation
The study by Ozawa et al. on the dehydrogenative silylation of ketones catalyzed by platinum complexes underscores the catalytic capabilities of cyclobutyl ketones. This work presents an efficient pathway for transforming ketones into silyl enol ethers, a fundamental step in organic synthesis for the preparation of various enol or enolate equivalents (Ozawa, Yamamoto, Kawagishi, Hiraoka, Ikeda, Minami, Ito, & Yoshifuji, 2001).
Antimicrobial Activity
Exploring the biological activity spectrum of cyclobutyl ketones, Koca et al. have synthesized cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, evaluating their antimicrobial activity. This research signifies the potential of cyclobutyl ketones in drug discovery, particularly in designing new antimicrobial agents (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).
Propriétés
IUPAC Name |
cyclobutyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(13-7-5-8-13)15-9-2-1-6-14(15)12-17-10-3-4-11-17/h1-2,6,9,13H,3-5,7-8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJYXYVOZKXUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643677 | |
| Record name | Cyclobutyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898775-18-3 | |
| Record name | Cyclobutyl[2-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



